molecular formula C9H10N2O B1457204 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1097323-08-4

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No. B1457204
M. Wt: 162.19 g/mol
InChI Key: JDBWCTCREIJODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the empirical formula C8H8N2O . It is a solid substance . The compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol”, has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular weight of “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is 148.16 . The SMILES string representation of the molecule is Cn1ccc2cc(O)cnc12 .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is a solid substance . Its empirical formula is C8H8N2O , and its molecular weight is 148.16 .

Scientific Research Applications

Ring Methylation Using Supercritical Methanol

Ring methylation of pyrrole or indole using supercritical methanol can proceed without additional catalysts, highlighting a method for selective methylation at specific positions on heterocyclic compounds. This process, which might involve (1H-indol-3-yl)methanol as an intermediate, showcases the potential of using supercritical methanol for direct functionalization of heterocycles, offering a pathway that might be applicable or adaptable for compounds like "(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol" (Nobuhiro Kishida et al., 2010).

Synthesis of Pyrrolylpyridines

The synthesis of pyrrolylpyridines from alkynes and isothiocyanates opens up new avenues for creating complex heterocyclic compounds, potentially including those related to "(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol." Such methodologies enable the construction of molecules with broad spectra of biological activity, underscoring the versatility of pyrrole and pyridine derivatives in medicinal chemistry and materials science (N. A. Nedolya et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It is recommended to handle the compound with care and follow safety guidelines to avoid exposure.

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol”, is a promising area of research, especially in the field of cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for further optimization and development .

properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWCTCREIJODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Reactant of Route 3
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.